molecular formula C20H22N4O4 B10997123 N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B10997123
M. Wt: 382.4 g/mol
InChI Key: MJSOFPUFNIDGEO-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a quinazolinone-derived compound characterized by a 2-ethyl-6,7-dimethoxy-4-oxoquinazoline core linked via an ethyl chain to a pyridine-2-carboxamide moiety. PubChem lists its basic structural information, but access to additional properties (e.g., solubility, toxicity) requires JavaScript-enabled resources, which limits retrievable data .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-4-18-23-15-12-17(28-3)16(27-2)11-13(15)20(26)24(18)10-9-22-19(25)14-7-5-6-8-21-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,22,25)

InChI Key

MJSOFPUFNIDGEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=N3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Common reagents include ethyl anthranilate and dimethoxybenzaldehyde, which undergo cyclization under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Attachment of the Pyridine Carboxamide Moiety: This step involves the coupling of the quinazolinone intermediate with pyridine-2-carboxylic acid or its derivatives, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and ethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core scaffolds, substituents, and inferred applications.

Structural and Functional Comparison Table

Compound Name (Source) Core Structure Key Substituents/Modifications Potential Applications/Features References
Target Compound Quinazolinone 2-ethyl, 6,7-dimethoxy, pyridine-2-carboxamide Kinase inhibition (inferred from scaffold)
Polymorphic Indazole Derivative (Patent) Indazole Methylsulfonyl, hydroxypropan-2-yl, trifluoromethyl Pharmaceutical formulation (polymorphism optimization)
Epigenetic Modifier (Dissertation) Pyrrolo[2,3-c]pyridine Dioxoisoindolinyl, triazolyl, methyl Bromodomain/reader domain targeting
Orexin Receptor Ligand (Pharmacology Report) Isoquinoline Trifluoromethyl, cyclopentyl, methyl CNS disorders (orexin receptor modulation)

Key Comparative Insights

  • Core Scaffold Diversity: The target compound uses a quinazolinone core, a scaffold associated with kinase inhibition (e.g., EGFR inhibitors) and epigenetic enzymes . In contrast, the indazole derivative () and isoquinoline-based ligand () prioritize heterocycles linked to CNS and metabolic targets . The pyrrolo[2,3-c]pyridine compound () exemplifies carboxamide derivatives in epigenetic drug design, leveraging bulky substituents (e.g., dioxoisoindolinyl) for reader domain interactions .
  • Substituent-Driven Specificity: The 6,7-dimethoxy groups on the target compound’s quinazolinone may enhance solubility or target binding, similar to methoxy modifications in kinase inhibitors . Trifluoromethyl groups in and compounds improve metabolic stability and receptor affinity, a strategy absent in the target molecule . The polymorphic indazole derivative () highlights formulation challenges common to carboxamide drugs, suggesting that the target compound’s ethyl-pyridine linkage may require similar optimization .
  • Inferred Therapeutic Applications: While the target compound’s exact mechanism is unclear, quinazolinones are frequently explored in oncology and inflammation. The isoquinoline ligand () explicitly targets orexin receptors for CNS disorders, implying divergent pathways despite shared pyridine-carboxamide motifs .

Biological Activity

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C20H22N4O4
  • Molecular Weight : 382.4 g/mol
  • Functional Groups : Methoxy groups and a carboxamide moiety

The structural components contribute to its pharmacological properties and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines.
    • Mechanistic studies suggest that it may induce apoptosis through modulation of signaling pathways involved in cell survival and death.
  • Antimicrobial Activity :
    • It demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
    • In vitro studies report minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties :
    • The compound has also exhibited antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .

Structure-Activity Relationships (SAR)

The unique combination of the quinazoline core with ethyl and methoxy substitutions enhances the biological activity of this compound compared to simpler derivatives. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
6,7-DimethoxyquinazolineQuinazoline core with methoxy groupsAntitumor properties
IndolecarboxamidesIndole linked to carboxamide groupsAntimicrobial activity
2-EthylquinazolineEthyl substitution on quinazolinePotential antitumor effects

This highlights the importance of specific substitutions in enhancing the pharmacological profile of quinazoline derivatives.

Synthesis

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Recent advances in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times .

Case Studies

  • Antitumor Efficacy Study :
    • A study evaluated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics.
  • Microbial Inhibition Study :
    • Another investigation assessed its antimicrobial properties against clinical isolates, revealing that the compound effectively inhibited bacterial growth at concentrations comparable to existing antibiotics.

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